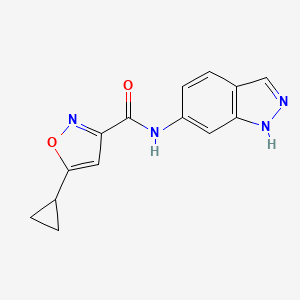

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has significant importance in the field of drug discovery . Indazole is another organic compound that consists of a benzene ring fused to a pyrazole ring. It’s a privileged structure in medicinal chemistry and is present in various therapeutic agents.

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Indazole is a fused bicyclic compound, consisting of a benzene ring and a pyrazole ring.Chemical Reactions Analysis

The synthesis of isoxazoles often involves the (3 + 2) cycloaddition reaction of an alkyne (a dipolarophile) and nitrile oxide (a dipole) . This reaction is widely used and researched in the synthesis of isoxazole derivatives .Wissenschaftliche Forschungsanwendungen

Isoxazole Alkaloids and Biological Activity

Isoxazole alkaloids, a small and diverse group of natural products based on the isoxazole skeleton, have garnered attention due to their biological activities. These compounds, including well-known antibiotics and toxins, have been isolated from various sources like marine sponges, bacteria, and mushrooms. Their simple to complex structures and the associated biological activities make them significant in scientific research, highlighting the potential pharmacological importance of related isoxazole compounds (Rahbaek & Christophersen, 2001).

Synthetic Routes for Heterocyclic Compounds

The synthesis of 1,2,3-triazoles, another class of N-heterocyclic compounds, showcases the diverse applications in drug discovery and material science. This includes various drugs with a 1,2,3-triazole ring, emphasizing the significance of synthetic routes for developing new biologically active compounds. Such synthetic methodologies can be applied to isoxazole-based compounds, presenting opportunities for discovering new therapeutic agents (Kaushik et al., 2019).

Indazole Derivatives and Therapeutic Applications

Indazole derivatives, sharing a part of the chemical structure with your compound of interest, have shown a wide variety of biological activities. Over recent years, these derivatives have been the focus of novel therapeutic agent development, demonstrating the potential for compounds with similar scaffolds to be explored in various disorders, including cancer and neurodegeneration (Denya et al., 2018).

Control of Radical Cyclizations in Synthesis

Radical cyclizations are crucial for constructing carbo- and heterocyclic compounds, including natural products and potentially active pharmaceutical ingredients. This review emphasizes the importance of regiochemistry control in radical cyclizations for synthesizing complex molecules, which could be relevant for developing synthetic strategies for compounds like 5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide (Ishibashi & Tamura, 2004).

Zukünftige Richtungen

The future directions in the research of isoxazole and indazole derivatives could involve the development of new synthetic strategies and designing of new derivatives based on the most recent knowledge emerging from the latest research . These compounds have a wide spectrum of biological activities and therapeutic potential, making them promising candidates for the development of new drugs .

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c19-14(12-6-13(20-18-12)8-1-2-8)16-10-4-3-9-7-15-17-11(9)5-10/h3-8H,1-2H2,(H,15,17)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOUWFBXNXZVDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=CC4=C(C=C3)C=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(adamantan-1-yl)formamido]acetate](/img/structure/B2536967.png)

![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536970.png)

![5-[3,4-Bis(methoxycarbonylamino)thiolan-2-yl]pentanoic acid](/img/structure/B2536972.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2536974.png)

![5-Fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2536975.png)

![4-Azido-9-benzyl-1-oxa-9-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2536976.png)

![1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-(isopropylamino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethanone](/img/structure/B2536977.png)

![5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2536983.png)

![2-(benzylthio)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2536985.png)